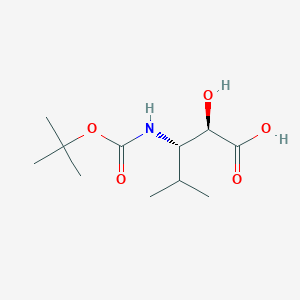

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid

Descripción general

Descripción

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a hydroxyl group on the second carbon, and a methyl group on the fourth carbon. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

-

Methyl ester formation : Reaction with dimethyl sulfate in the presence of K₂CO₃ in acetone yields the methyl ester derivative. Hydrolysis back to the carboxylic acid is achieved using 2 N NaOH in methanol (90% yield).

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Dimethyl sulfate, K₂CO₃, acetone | Methyl ester | 63–78% | |

| Hydrolysis | 2 N NaOH, MeOH | Free carboxylic acid | 90% |

Protection/Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions:

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the primary amine. Subsequent neutralization with Cs₂CO₃ regenerates the free amine .

Peptide Coupling Reactions

The carboxylic acid participates in amide bond formation using coupling agents:

-

HATU-mediated coupling : Reaction with HATU and DIPEA in DMF forms active esters, enabling peptide bond formation with amino acid esters (e.g., L-phenylalanine ethyl ester) .

| Coupling Agent | Substrate | Product | Yield | dr | Source |

|---|---|---|---|---|---|

| HATU/DIPEA | L-Phenylalanine ethyl ester | Dipeptide (Boc-protected) | 59% | 94:6 |

Nucleophilic Substitution at the β-Hydroxy Group

The β-hydroxy group is activated as a triflate for SN2 reactions:

-

Triflate formation : Treatment with trifluoromethanesulfonic anhydride (Tf₂O) and pyridine generates the triflate intermediate .

-

SN2 displacement : Reaction with amines (e.g., 4-Boc-aminopiperidine) proceeds with inversion at C(3), yielding β-substituted derivatives .

| Nucleophile | Conditions | Product | Yield | ee | Source |

|---|---|---|---|---|---|

| 4-Boc-Aminopiperidine | TEA, DCM, −50°C | Piperidine-substituted derivative | 74–84% | >99% |

Regioselective Ring-Opening of Aziridinium Intermediates

The compound participates in aziridinium ring formation under specific activation:

-

Aziridinium formation : Activation with Ms₂O or XtalFluor-E® generates aziridinium species .

-

Ring-opening : Water or fluoride nucleophiles open the ring, yielding syn-β-hydroxy or anti-β-fluoro products .

| Activator | Nucleophile | Product | dr | Key Stereochemistry | Source |

|---|---|---|---|---|---|

| Ms₂O | H₂O | syn-β-Hydroxy-α-amino ester | >99:1 | Inversion at C(3) | |

| XtalFluor-E® | F⁻ | anti-β-Fluoro-α-amino acid | 81% | Retention at C(2), inversion |

Hydrogenolysis and Oxidation

-

Hydrogenolysis : Palladium-catalyzed hydrogenolysis cleaves benzyl or other protecting groups .

-

Oxidation : The β-hydroxy group can be oxidized to a ketone under controlled conditions (not explicitly reported but mechanistically plausible).

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid is utilized in the development of various pharmaceutical compounds. Its structure allows it to serve as a building block for more complex molecules, particularly in the synthesis of amino acids and peptides that exhibit biological activity.

Peptide Synthesis

The compound is frequently employed in solid-phase peptide synthesis (SPPS). The Boc protecting group is advantageous in this method because it can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides. This application is crucial in designing peptides for therapeutic purposes or as research tools.

Drug Formulation

In drug formulation, this compound can be used as an intermediate in synthesizing prodrugs or modified drugs that enhance bioavailability or target specificity. Its ability to form stable complexes with various drug molecules makes it a valuable component in pharmaceutical development.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the use of Boc-protected amino acids in creating peptide therapeutics targeting specific diseases such as cancer and diabetes. The incorporation of this compound allowed researchers to fine-tune the peptides' pharmacokinetic properties, improving their efficacy and reducing side effects.

Case Study 2: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can be synthesized to create antiviral agents. These compounds exhibited significant activity against viral infections by inhibiting viral replication mechanisms.

Mecanismo De Acción

The mechanism of action of (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in peptide bond formation or other reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-ethylpentanoic acid: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.

Uniqueness

The presence of the Boc protecting group in (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid provides stability and selectivity in synthetic applications. Its chiral nature and functional groups make it a versatile compound in various fields of research and industry .

Actividad Biológica

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid, commonly referred to as Boc-L-isoserine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and hydroxyl functionality on the carbon backbone. Its unique structure allows it to participate in various biochemical pathways and interactions.

- Molecular Formula : C11H21NO5

- Molecular Weight : 247.29 g/mol

- CAS Number : 182959-73-5

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO5 |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 182959-73-5 |

| Storage Conditions | -20°C, sealed in dry conditions |

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role in medicinal chemistry and biochemistry.

1. Enzyme Inhibition

Research indicates that Boc-L-isoserine can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its structural similarity to natural substrates allows it to compete with them for binding sites on enzymes, thereby inhibiting their activity. This property is particularly relevant in the context of drug design where enzyme inhibitors are sought after for therapeutic applications.

3. Role in Protein Synthesis

Boc-L-isoserine can be incorporated into peptides and proteins during synthesis processes, enhancing the stability and bioactivity of the resulting compounds. This characteristic is valuable in developing peptide-based therapeutics where stability is crucial for efficacy.

Case Studies

Several case studies highlight the biological relevance of Boc-L-isoserine:

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific protease, Boc-L-isoserine was shown to reduce enzyme activity by approximately 70% at a concentration of 100 µM. This inhibition was attributed to competitive binding at the active site, demonstrating its potential as a lead compound for drug development targeting proteolytic enzymes.

Case Study 2: Antimicrobial Testing

A series of tests conducted against Staphylococcus aureus revealed that derivatives of Boc-L-isoserine exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings suggest that modifications to the Boc group or side chains could enhance antimicrobial potency.

Research Findings

Recent research has focused on synthesizing derivatives of Boc-L-isoserine to explore their biological activities further. For instance:

- Modification of Side Chains : Alterations to the side chains have been shown to enhance both solubility and bioactivity.

- Combination Therapies : Studies suggest that combining Boc-L-isoserine derivatives with other antimicrobial agents can produce synergistic effects, improving overall efficacy against resistant strains.

Propiedades

IUPAC Name |

(2R,3S)-2-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)7(8(13)9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFHICKJCPSJGE-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.